molecular formula C14H12N2O2 B3830940 [(E)-benzylideneamino] N-phenylcarbamate

[(E)-benzylideneamino] N-phenylcarbamate

Cat. No.: B3830940
M. Wt: 240.26 g/mol
InChI Key: IUWNWHQERLURIY-RVDMUPIBSA-N
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Description

[(E)-benzylideneamino] N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a benzylideneamino group and a phenylcarbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-benzylideneamino] N-phenylcarbamate typically involves the reaction of benzylideneaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzylideneaniline+Phenyl isocyanate[(E)-benzylideneamino] N-phenylcarbamate\text{Benzylideneaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Benzylideneaniline+Phenyl isocyanate→[(E)-benzylideneamino] N-phenylcarbamate

The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as indium triflate can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

[(E)-benzylideneamino] N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino or phenylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

[(E)-benzylideneamino] N-phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of [(E)-benzylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s ability to interact with microtubules and inhibit their assembly is one of the key mechanisms underlying its antifungal and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    N-phenylcarbamates: Compounds such as isopropyl N-phenylcarbamate and methyl N-phenylcarbamate share structural similarities with [(E)-benzylideneamino] N-phenylcarbamate.

    Benzylideneaniline derivatives: These compounds have similar benzylideneamino groups but differ in their carbamate moieties.

Uniqueness

This compound is unique due to its specific combination of benzylideneamino and phenylcarbamate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

[(E)-benzylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(16-13-9-5-2-6-10-13)18-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNWHQERLURIY-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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